molecular formula C8H8N2O2 B008531 5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 106429-58-7

5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B008531
M. Wt: 164.16 g/mol
InChI Key: UBXKTZMRHQPCFZ-UHFFFAOYSA-N
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Patent
USRE033948

Procedure details

24.6 g (0.128 mol) of 20a are suspended in THF and stirred with 624.8 ml (0.768 mol) of DIBAL (20% strength solution in toluene) at -70° C. overnight in analogy to Example 1a.
Name
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
624.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:6][C:5]2[CH:7]=[CH:8][C:9]([C:11](OC)=[O:12])=[CH:10][C:4]=2[NH:3]1.CC(C[AlH]CC(C)C)C>C1COCC1>[O:1]=[C:2]1[NH:6][C:5]2[CH:7]=[CH:8][C:9]([CH2:11][OH:12])=[CH:10][C:4]=2[NH:3]1

Inputs

Step One
Name
Quantity
24.6 g
Type
reactant
Smiles
O=C1NC2=C(N1)C=CC(=C2)C(=O)OC
Step Two
Name
Quantity
624.8 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O=C1NC2=C(N1)C=CC(=C2)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.